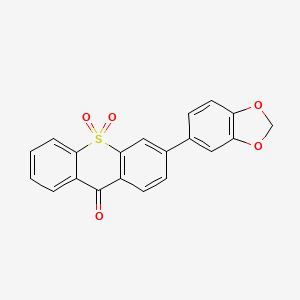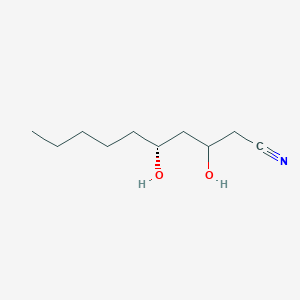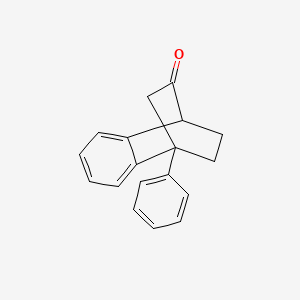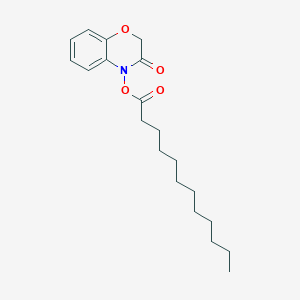
9H-Thioxanthen-9-one, 3-(1,3-benzodioxol-5-yl)-, 10,10-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Thioxanthen-9-one, 3-(1,3-benzodioxol-5-yl)-, 10,10-dioxyde est un composé chimique de formule moléculaire C20H12O5S. Il est connu pour sa structure unique, qui comprend un noyau de thioxanthène et un groupe benzodioxole.
Méthodes De Préparation
La synthèse de 9H-Thioxanthen-9-one, 3-(1,3-benzodioxol-5-yl)-, 10,10-dioxyde implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau de thioxanthène : Cela peut être réalisé par cyclisation de précurseurs appropriés en conditions acides ou basiques.
Introduction du groupe benzodioxole : Cette étape implique le couplage du noyau de thioxanthène avec un dérivé de benzodioxole à l’aide de réactifs tels que des catalyseurs au palladium.
Oxydation pour former le dioxyde : La dernière étape implique l’oxydation du composé de thioxanthène pour introduire la fonctionnalité dioxyde. Les oxydants courants comprennent le peroxyde d’hydrogène ou les peracides.
Les méthodes de production industrielle peuvent impliquer des étapes similaires, mais elles sont optimisées pour une synthèse à grande échelle, notamment l’utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
9H-Thioxanthen-9-one, 3-(1,3-benzodioxol-5-yl)-, 10,10-dioxyde subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé davantage pour introduire des fonctionnalités oxygénées supplémentaires.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier le noyau de thioxanthène ou le groupe benzodioxole.
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d’hydrogène, des réducteurs tels que le borohydrure de sodium, et divers électrophiles et nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés.
Applications de la recherche scientifique
9H-Thioxanthen-9-one, 3-(1,3-benzodioxol-5-yl)-, 10,10-dioxyde a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme bloc de construction dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche se poursuit pour explorer son potentiel comme agent thérapeutique, en particulier dans le traitement des maladies où le stress oxydatif joue un rôle.
Industrie : Il est utilisé dans le développement de nouveaux matériaux, notamment des polymères et des colorants, en raison de ses propriétés structurales uniques.
Applications De Recherche Scientifique
9H-Thioxanthen-9-one, 3-(1,3-benzodioxol-5-yl)-, 10,10-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress plays a role.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique structural properties.
Mécanisme D'action
Le mécanisme d’action de 9H-Thioxanthen-9-one, 3-(1,3-benzodioxol-5-yl)-, 10,10-dioxyde implique son interaction avec diverses cibles moléculaires. Dans les systèmes biologiques, il peut exercer ses effets en :
Interagissant avec les enzymes : Le composé peut inhiber ou activer des enzymes spécifiques, affectant les voies métaboliques.
Modulant le stress oxydatif : Il peut agir comme un antioxydant ou un pro-oxydant, selon le contexte cellulaire, influençant l’équilibre redox et les voies de signalisation.
Comparaison Avec Des Composés Similaires
Des composés similaires à 9H-Thioxanthen-9-one, 3-(1,3-benzodioxol-5-yl)-, 10,10-dioxyde comprennent :
Dérivés de thioxanthène : Composés avec des noyaux de thioxanthène similaires, mais des substituants différents.
Dérivés de benzodioxole : Composés avec le groupe benzodioxole, mais des structures de base différentes.
Comparé à ces composés similaires, 9H-Thioxanthen-9-one, 3-(1,3-benzodioxol-5-yl)-, 10,10-dioxyde est unique en raison de la combinaison des structures de thioxanthène et de benzodioxole, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
890045-62-2 |
|---|---|
Formule moléculaire |
C20H12O5S |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
3-(1,3-benzodioxol-5-yl)-10,10-dioxothioxanthen-9-one |
InChI |
InChI=1S/C20H12O5S/c21-20-14-3-1-2-4-18(14)26(22,23)19-10-13(5-7-15(19)20)12-6-8-16-17(9-12)25-11-24-16/h1-10H,11H2 |
Clé InChI |
GVKNYJAOWOINMH-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5S4(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E)-hydrazinylidenemethyl]-6-thiophen-3-ylnaphthalene-2-carboxamide](/img/structure/B12604193.png)
![4-{[2-Methyl-6-(propan-2-yl)pyrimidin-4-yl]oxy}butanoic acid](/img/structure/B12604197.png)

![(4S,5S)-4-[3-(Benzyloxy)propyl]-5-methyl-1,3-dioxolan-2-one](/img/structure/B12604205.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylpyrrole-3-carboxamide](/img/structure/B12604210.png)
![2-Octyl-5-[5-[5-[5-[5-(5-octylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12604215.png)
![3-(3',4-Dihexyl[2,2'-bithiophen]-5-yl)-9-ethyl-9H-carbazole](/img/structure/B12604226.png)
![[2-(Non-4-en-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol](/img/structure/B12604237.png)
![3-[3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B12604238.png)


![4,4'-(1,4-Phenylene)bis[1-(4-aminophenyl)pyridin-1-ium]](/img/structure/B12604250.png)

